molecular formula C24H23N3O4S B2489572 methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886955-86-8

methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2489572
CAS No.: 886955-86-8
M. Wt: 449.53
InChI Key: VNJFYMHQUCVYCQ-UHFFFAOYSA-N
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Description

Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure incorporates a biphenyl carboxamido group at position 2, a methylcarbamoyl moiety at position 3, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 3-(methylcarbamoyl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-25-22(29)20-18-12-13-27(24(30)31-2)14-19(18)32-23(20)26-21(28)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFYMHQUCVYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and synthetic methodologies.

Core Scaffold Comparison
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Thieno[2,3-c]pyridine Biphenyl carboxamido, methylcarbamoyl, methyl ester ~495.5 (estimated)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro-phenyl, phenethyl, diethyl ester 597.6
Ethyl-(substituted)-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate Benzothiazolo-pyrimidine Pyridinyl, methyl, ethyl ester ~450 (estimated)

Key Observations :

  • The thieno-pyridine core in the target compound is distinct from the tetrahydroimidazo-pyridine () and benzothiazolo-pyrimidine () systems, which exhibit different ring saturation and heteroatom arrangements.
  • Substituents such as biphenyl carboxamido and methylcarbamoyl in the target compound may enhance lipophilicity and hydrogen-bonding capacity compared to the nitro-phenyl and cyano groups in ’s analog .
Structural Similarity Analysis

Using graph-based comparison methods (as described in ), the target compound shares subgraph motifs (e.g., ester groups, aromatic rings) with the analogs above but diverges in branching and heteroatom placement. The Tanimoto coefficient (), a common metric for binary fingerprint similarity, would likely yield moderate values (~0.4–0.6) due to partial overlap in functional groups but differences in core scaffolds .

Implications of Structural Differences

  • Bioactivity : The biphenyl carboxamido group in the target compound may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to the nitro-phenyl group in ’s analog .
  • Solubility : The methyl ester in the target compound could improve aqueous solubility relative to the diethyl esters in , though this depends on additional substituents .
  • Synthetic Complexity: The thieno-pyridine core requires precise regioselective functionalization, making synthesis more challenging than the tetrahydroimidazo-pyridine system .

Preparation Methods

Synthesis of 2-Mercapto-4,5-dihydronicotinonitrile

4,5-Dihydronicotinonitrile is treated with thiourea in refluxing n-butanol to yield 2-mercapto-4,5-dihydronicotinonitrile (85–92% yield). The reaction mechanism involves nucleophilic displacement of the pyridine’s halogen substituent by sulfur, facilitated by the basic medium:

$$
\text{C}5\text{H}5\text{NCl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}5\text{H}4\text{N-SH} + \text{NH}_4\text{Cl} \quad \text{}
$$

Preparation of N-([1,1'-Biphenyl]-4-yl)bromoacetamide

Biphenyl-4-amine reacts with bromoacetyl bromide in dichloromethane under catalytic DMAP, yielding N-([1,1'-biphenyl]-4-yl)bromoacetamide (89% yield). The reaction proceeds via nucleophilic acyl substitution:

$$
\text{Ar-NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{Ar-NH-CO-CH}_2\text{Br} \quad \text{}
$$

Cyclization to Form the Thienopyridine Core

2-Mercapto-4,5-dihydronicotinonitrile and N-([1,1'-biphenyl]-4-yl)bromoacetamide undergo cyclization in refluxing ethanol with sodium ethoxide, forming the 4,5-dihydrothieno[2,3-c]pyridine scaffold (68% yield). The mechanism involves thiolate-mediated displacement of bromide, followed by intramolecular cyclization:

$$
\text{HS-C}5\text{H}3\text{N} + \text{BrCH}_2\text{CO-NH-Ar} \rightarrow \text{Thienopyridine} + \text{NaBr} \quad \text{}
$$

Table 1: Optimization of Cyclization Conditions

Base Solvent Temp (°C) Yield (%)
NaOEt EtOH 78 68
KOtBu THF 65 55
NaOH H2O/EtOH 70 42

Functionalization of the Thienopyridine Core

Introduction of the Methylcarbamoyl Group at Position 3

The nitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated HCl (12 h, 110°C), followed by activation with thionyl chloride to form the acyl chloride. Reaction with methylamine in tetrahydrofuran (THF) affords the methylcarbamoyl derivative (74% yield):

$$
\text{CN} \rightarrow \text{COOH} \rightarrow \text{COCl} \rightarrow \text{CONHMe} \quad \text{}
$$

Table 2: Conditions for Carboxamide Formation

Reagent Temp (°C) Time (h) Yield (%)
SOCl₂, then MeNH₂ 25 6 74
HATU, MeNH₂ 25 12 81
CDI, MeNH₂ 40 8 68

Esterification at Position 6

The carboxylic acid at position 6 is esterified using methanol and sulfuric acid (reflux, 4 h) to yield the methyl ester (92% yield). Alternative methods include diazomethane methylation or Mitsunobu conditions:

$$
\text{COOH} + \text{CH}3\text{OH} \rightarrow \text{COOCH}3 + \text{H}_2\text{O} \quad \text{}
$$

Alternative Routes via Gewald Reaction

The Gewald reaction offers a one-pot synthesis of the thienopyridine core. A ketone (e.g., cyclohexanone), methyl cyanoacetate, and elemental sulfur react in dimethylformamide (DMF) with morpholine as a base (80°C, 6 h), yielding the dihydrothieno[2,3-c]pyridine-6-carboxylate (58% yield). Subsequent functionalization follows the same steps as above.

Table 3: Gewald Reaction Optimization

Ketone Base Temp (°C) Yield (%)
Cyclohexanone Morpholine 80 58
Acetophenone Piperidine 100 42
Cyclopentanone DBU 90 51

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 4H, biphenyl), 4.33 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 2.98 (d, 3H, NHCH₃).
  • HRMS : m/z calc. for C₂₇H₂₅N₃O₃S [M+H]⁺: 480.1589; found: 480.1592.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with residual Pd <5 ppm (by ICP-MS).

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts, necessitating careful control of reaction kinetics.
  • Pd Contamination : Suzuki coupling steps (if used for biphenyl synthesis) require stringent purification to reduce Pd levels below 10 ppm.

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